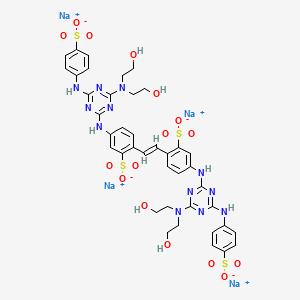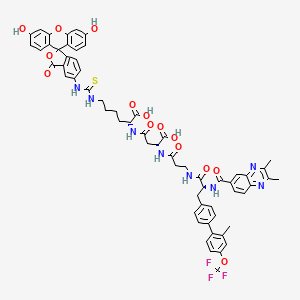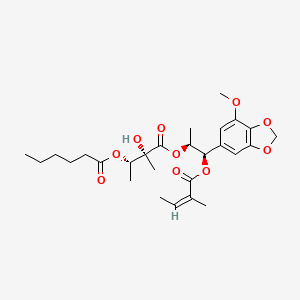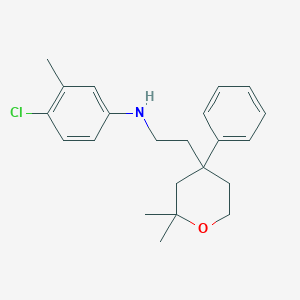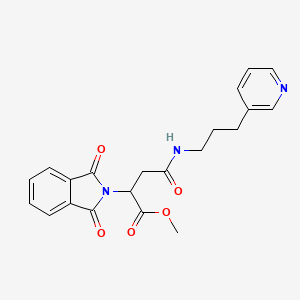
Pimpc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PIMPC involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Condensation Reaction: The initial step involves the condensation of 2-pyridinecarboxaldehyde with hydrazine hydrate to form 2-(pyridin-2-ylmethylene)hydrazine.
Coupling Reaction: This intermediate is then coupled with 4-isocyanatobenzoyl chloride to form the desired urea derivative.
Final Product Formation: The final step involves the reaction of the urea derivative with 2-pyridinemethanamine to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using appropriate solvents and catalysts to facilitate the reactions.
化学反应分析
Types of Reactions
PIMPC undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of this compound.
科学研究应用
PIMPC has a wide range of scientific research applications, including:
Chemistry: this compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its antioxidant and metal-chelating properties, which are important in biological systems.
Medicine: this compound’s potential therapeutic effects for Alzheimer’s disease make it a valuable compound in medical research.
Industry: this compound is used in the development of new materials and as a catalyst in industrial processes.
作用机制
PIMPC exerts its effects by inhibiting glycogen synthase kinase 3 (GSK-3). This inhibition affects various molecular targets and pathways, including the Wnt signaling pathway, which is involved in cell proliferation and differentiation. By modulating these pathways, this compound exhibits potential therapeutic effects for neurodegenerative diseases like Alzheimer’s disease .
相似化合物的比较
Similar Compounds
GSK-3 Inhibitor XIII: An ATP-competitive GSK-3 inhibitor used to study diabetes and obesity.
IM-12: An effective GSK-3β inhibitor that regulates Wnt signaling.
A-674563: An Akt1 inhibitor with modest potency to PKA and selective for Akt1 over PKC.
Uniqueness of PIMPC
This compound is unique due to its dual properties as an antioxidant and metal-chelating agent, combined with its ability to inhibit GSK-3. This makes it a promising compound for therapeutic applications, particularly in the treatment of Alzheimer’s disease .
属性
分子式 |
C21H19N5O |
|---|---|
分子量 |
357.4 g/mol |
IUPAC 名称 |
N-[4-[(2-amino-5-phenylpyridin-3-yl)iminomethyl]pyridin-2-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C21H19N5O/c22-20-18(11-17(13-25-20)15-4-2-1-3-5-15)24-12-14-8-9-23-19(10-14)26-21(27)16-6-7-16/h1-5,8-13,16H,6-7H2,(H2,22,25)(H,23,26,27) |
InChI 键 |
PGQYAFNFZONXQV-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C(=O)NC2=NC=CC(=C2)C=NC3=C(N=CC(=C3)C4=CC=CC=C4)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(1R,2R,6S,7S,8R,10S,11S,12R,14S,16S,17S,18R)-6,7-dihydroxy-4,8,18-trimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] benzoate](/img/structure/B12374197.png)

![3-(3,3-difluorocyclobutyl)-1-[(4S,5S)-3,3,8,8-tetrafluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl]propane-1,2-dione](/img/structure/B12374206.png)
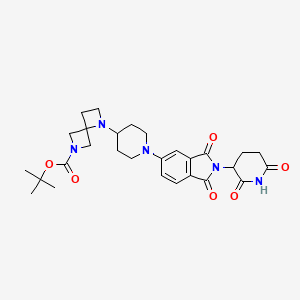
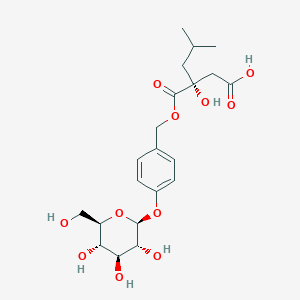
![disodium;chromium(3+);3-oxido-4-[(1-oxido-8-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-1-sulfonate;hydroxide](/img/structure/B12374231.png)
